4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine
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Overview
Description
4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a sulfonyl group, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine typically involves multiple steps, starting with the preparation of the oxazole ring. The process may include the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl group, which can be carried out using bromine or other brominating agents.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
N-Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bromophenyl group may enhance binding affinity. The oxazole ring can contribute to the overall stability and specificity of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine
- 4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine
- 4-((4-methylphenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine
Uniqueness
4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it distinct from its fluorine, chlorine, and methyl analogs, which may exhibit different chemical behaviors and biological activities.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-11-5-3-4-6-14(11)15-20-17(16(19-2)23-15)24(21,22)13-9-7-12(18)8-10-13/h3-10,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCBJSGCDRQGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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